molecular formula C13H16N2O4S2 B15133114 methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate

methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate

Cat. No.: B15133114
M. Wt: 328.4 g/mol
InChI Key: LBLKHCSZUZOCIR-DAXSKMNVSA-N
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Description

Methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7300^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate typically involves multi-step organic reactions. The starting materials often include substituted aromatic compounds and thiol-containing reagents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically require specific conditions, such as acidic or basic environments, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl icosa-11,14,17-trienoate: Another complex ester with multiple double bonds.

    5,8,11,14-Eicosatetraenoic acid, methyl ester: A compound with a similar ester functional group and multiple double bonds.

Uniqueness

Methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate is unique due to its tricyclic structure and the presence of both sulfur and nitrogen atoms within the rings. This structural complexity gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H16N2O4S2

Molecular Weight

328.4 g/mol

IUPAC Name

methyl (2Z)-2-(4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodecan-11-ylidene)acetate

InChI

InChI=1S/C13H16N2O4S2/c1-5-6(2)20-10-9(5)12(18)15-11(17)7(4-8(16)19-3)21-13(15)14-10/h4-6,9-10,13-14H,1-3H3/b7-4-

InChI Key

LBLKHCSZUZOCIR-DAXSKMNVSA-N

Isomeric SMILES

CC1C(SC2C1C(=O)N3C(N2)S/C(=C\C(=O)OC)/C3=O)C

Canonical SMILES

CC1C(SC2C1C(=O)N3C(N2)SC(=CC(=O)OC)C3=O)C

Origin of Product

United States

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